2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-4-carboxylic acid
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Overview
Description
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-4-carboxylic acid is a complex organic compound with the molecular formula C22H21NO4. This compound is known for its unique bicyclic structure, which includes a fluorenylmethoxycarbonyl (FMOC) protecting group. It is commonly used in organic synthesis and peptide chemistry due to its stability and reactivity.
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound is a derivative of valine , an essential amino acid, suggesting that it may interact with biological systems in a similar manner to other amino acid derivatives.
Mode of Action
As a valine derivative , it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .
Pharmacokinetics
Its solubility in DMSO is known to be 100 mg/mL , which could potentially influence its bioavailability.
Result of Action
As a derivative of valine, it might have potential effects on protein synthesis and muscle function, but this is purely speculative based on its structural similarity to valine .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, it is known to be stable at room temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the FMOC group. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine. The final product is purified using techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the FMOC group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-([(9H-Fluoren-9-yl)methoxy]carbonyl)-2-methyldodec-11-enoic acid
- (1S,2S,5R)-3-([(9H-fluoren-9-yl)methoxy]carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Uniqueness
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-4-carboxylic acid is unique due to its bicyclic structure and the presence of the FMOC group. This combination provides stability and reactivity, making it a valuable tool in organic synthesis and peptide chemistry. Compared to similar compounds, it offers enhanced selectivity and efficiency in protecting amine functionalities .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)17-10-22(19-9-16(17)19)21(25)26-11-18-14-7-3-1-5-12(14)13-6-2-4-8-15(13)18/h1-8,16-19H,9-11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRYHUYFNSHKKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1N(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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